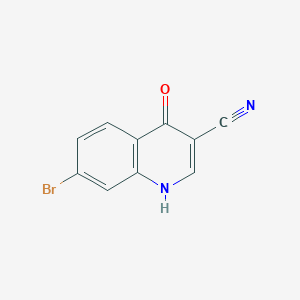

7-Bromo-4-hydroxyquinoline-3-carbonitrile

説明

Significance of the Quinoline (B57606) Ring System in Chemical and Biological Research

The quinoline ring system, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of medicinal chemistry and materials science. researchgate.netnumberanalytics.com This structural motif is not only present in a variety of natural alkaloids, such as quinine (B1679958), which has been used for centuries to treat malaria, but it also forms the core scaffold for a multitude of synthetic drugs. researchgate.netnih.gov Its widespread importance stems from its versatile chemical nature, which allows for functionalization at various positions, thereby enabling the fine-tuning of its biological and physical properties. researchgate.net

Quinoline derivatives have demonstrated a remarkably broad spectrum of pharmacological activities. nih.gov Numerous compounds containing this scaffold have been developed and commercialized as antimalarial (e.g., Chloroquine), antibacterial (e.g., Ciprofloxacin), and anticancer (e.g., Topotecan) agents. researchgate.netbiointerfaceresearch.com The planar nature of the bicyclic system facilitates intercalation with DNA and interaction with various enzymes, making it a privileged scaffold in drug discovery. researchgate.net Researchers continue to explore the quinoline nucleus to develop new therapeutic agents for a range of conditions, including viral infections, inflammation, and neurological disorders. nih.govbiointerfaceresearch.com

| Examples of Marketed Quinoline-Based Drugs | Therapeutic Application |

| Quinine | Antimalarial |

| Chloroquine | Antimalarial, Antirheumatic |

| Ciprofloxacin | Antibacterial |

| Moxifloxacin | Antibacterial |

| Topotecan | Anticancer |

Overview of Quinoline-3-carbonitrile Derivatives as Research Intermediates

Within the vast family of quinoline compounds, quinoline-3-carbonitrile derivatives represent a significant subclass, primarily valued as versatile intermediates in organic synthesis. researchgate.net The presence of the carbonitrile (-C≡N) group at the 3-position provides a key synthetic handle. This functional group is readily transformed into other important moieties, such as carboxylic acids, amides, or amines, which allows for the construction of more complex molecular architectures.

The utility of quinoline-3-carbonitrile derivatives is particularly evident in the development of novel therapeutic agents. Research has demonstrated that these compounds serve as valuable starting materials for the synthesis of potent antibacterial agents. researchgate.netsci-hub.senih.gov For instance, studies have shown that certain quinoline-3-carbonitrile derivatives exhibit promising activity against both Gram-positive and Gram-negative bacteria, with some compounds believed to exert their effect by targeting essential bacterial enzymes like DNA gyrase. researchgate.netnih.gov Their role as a precursor allows chemists to systematically modify the quinoline scaffold to explore structure-activity relationships and optimize for enhanced potency and selectivity. nih.gov

Contextualization of 7-Bromo-4-hydroxyquinoline-3-carbonitrile within the Halogenated Quinolone Framework

The introduction of halogen atoms into the quinoline scaffold is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. rsc.org Halogenation can influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets. Halogenated quinolines (HQs) are a recognized class of molecules that have been investigated for various therapeutic purposes, including potent antibacterial and antibiofilm activities. nih.gov The position of the halogen on the quinoline ring is crucial, as modifications at positions such as C-6, C-7, or C-8 can lead to significant changes in the compound's pharmacological profile. rsc.org

This compound fits directly within this framework as a specifically designed halogenated quinoline. The bromine atom at the 7-position places it in a category of quinolones where halogen substitution at this site is known to impact activity. This compound combines three key structural features: the foundational 4-hydroxyquinoline (B1666331) core (also known as a 4-quinolone), the synthetically versatile 3-carbonitrile group, and the activity-modulating 7-bromo substituent. As such, this compound is primarily understood as a specialized chemical intermediate, created for use in research and development to synthesize more elaborate molecules with potentially enhanced biological functions derived from its halogenated quinolone structure.

| Property | Data |

| Compound Name | This compound |

| Molecular Formula | C₁₀H₅BrN₂O |

| Appearance | Likely a solid at room temperature |

| Core Scaffold | Halogenated Quinolone |

| Key Functional Groups | Quinoline, Hydroxyl (-OH), Cyano (-CN), Bromo (-Br) |

Structure

3D Structure

特性

IUPAC Name |

7-bromo-4-oxo-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2O/c11-7-1-2-8-9(3-7)13-5-6(4-12)10(8)14/h1-3,5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNDKKWUFCCNDEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC=C(C2=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00634142 | |

| Record name | 7-Bromo-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958648-90-3 | |

| Record name | 7-Bromo-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 4-Hydroxyquinoline-3-carbonitrile Derivatives

The core structure, 4-hydroxyquinoline-3-carbonitrile, can be assembled through several reliable synthetic strategies. These methods provide the essential framework upon which further functionalization, such as bromination, can be performed.

Gould-Jacobs Cyclization and Related Reactions

The Gould-Jacobs reaction is a cornerstone in the synthesis of 4-hydroxyquinoline (B1666331) derivatives. wikipedia.orgmdpi.com This reaction typically involves the condensation of an aniline (B41778) derivative with an ethoxymethylenemalonic ester, followed by a thermal cyclization. wikipedia.orgauctoresonline.org The process begins with the substitution of the ethoxy group of a malonic ester derivative by the aniline's nitrogen, which is then followed by a heat-induced 6-electron cyclization to form the quinoline (B57606) ring. wikipedia.org The resulting product is a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.orgmdpi.com

While the classic Gould-Jacobs reaction yields a carboxylate at the 3-position, modifications of this approach can be envisioned to introduce the carbonitrile group. A plausible route would involve starting with a suitably substituted aniline and a reagent like ethoxymethylenecyanoacetate. The cyclization would then directly yield the 4-hydroxyquinoline-3-carbonitrile scaffold. This versatile method is effective for anilines bearing various substituents, allowing for the synthesis of a diverse library of quinoline derivatives. wikipedia.orgresearchgate.net

One-Pot Multicomponent Reactions for Quinoline-3-carbonitrile Scaffolds

One-pot multicomponent reactions (MCRs) have gained prominence as an efficient and atom-economical strategy for synthesizing complex heterocyclic compounds like quinoline-3-carbonitriles. mdpi.comrsc.org These reactions combine three or more starting materials in a single reaction vessel to form the final product, avoiding the need for isolating intermediates. mdpi.com

A common MCR approach for quinoline-3-carbonitrile synthesis involves the reaction of an appropriate aldehyde, a compound with an active methylene (B1212753) group (such as malononitrile or ethyl cyanoacetate), and an aniline derivative, often in the presence of a catalyst. mdpi.comnih.gov For instance, a reaction between an aromatic aldehyde, malononitrile, and a cyclic ketone in the presence of ammonium acetate can yield complex quinoline-3-carbonitrile derivatives. mdpi.com These methods are highly valued for their simplicity, efficiency, and the ability to generate structural diversity. rsc.orgnih.gov

| Reaction Type | Key Reactants | Key Features | Reference |

| Gould-Jacobs Cyclization | Aniline, Ethoxymethylenemalonic ester derivative | Thermal cyclization, forms 4-hydroxy-3-carboalkoxyquinoline | wikipedia.orgmdpi.com |

| One-Pot MCR | Aldehyde, Active methylene compound, Aniline/Ammonium source | High efficiency, atom economy, structural diversity | mdpi.comnih.gov |

Intramolecular Cyclization Approaches

Intramolecular cyclization represents another fundamental strategy for constructing the quinolone ring system. nih.gov These methods typically involve creating a suitably substituted acyclic precursor that can undergo ring closure to form the desired heterocyclic product. For example, an appropriately substituted N-(2-acylaryl)amide can undergo cyclization to form a quinolin-4-one derivative. mdpi.com

In the context of 4-hydroxyquinoline-3-carbonitrile, a potential intramolecular pathway could involve the cyclization of an ortho-aminoaryl ketone derivative bearing a cyanoacetyl group. Treatment of such a precursor with a base could induce cyclization to furnish the 4-hydroxyquinoline-3-carbonitrile core. These reactions often proceed through the formation of a key carbon-nitrogen or carbon-carbon bond to complete the heterocyclic ring. researchgate.netwhiterose.ac.uk

Targeted Synthesis of 7-Bromo-4-hydroxyquinoline-3-carbonitrile

The synthesis of the title compound, this compound, requires specific strategies for introducing the bromine atom at the 7-position and ensuring the presence of the cyano group at the 3-position. This can be achieved either by starting with a pre-brominated aniline in a reaction like the Gould-Jacobs cyclization or by brominating the pre-formed 4-hydroxyquinoline-3-carbonitrile ring system.

Bromination Strategies for Quinoline Derivatives

The direct bromination of the quinoline ring is a common method for introducing bromine substituents. The position of bromination is influenced by the reaction conditions and the existing substituents on the ring. For hydroxyquinolines, electrophilic aromatic substitution reactions, such as bromination, are directed by the activating hydroxyl group. researchgate.net

The bromination of 4-hydroxyquinoline would likely occur at positions 3, 5, or 7. To achieve selective bromination at the 7-position, careful control of reagents and conditions is necessary. A common solvent for the bromination of hydroxyquinolines is glacial acetic acid. researchgate.net Reagents such as elemental bromine (Br₂) or N-bromosuccinimide (NBS) are typically employed. researchgate.netacgpubs.org If a pre-formed 4-hydroxyquinoline-3-carbonitrile is used as the substrate, the electron-withdrawing nature of the carbonitrile group at position 3 would further influence the regioselectivity of the bromination, potentially favoring substitution on the benzo ring portion of the molecule, including the 7-position.

| Brominating Agent | Typical Conditions | Notes | Reference |

| Bromine (Br₂) | Acetic acid, CH₃CN/CH₂Cl₂ | Common electrophilic bromination reagent | researchgate.netresearchgate.net |

| N-Bromosuccinimide (NBS) | Acetonitrile (B52724), CCl₄ | Milder alternative to Br₂, often used for allylic/benzylic bromination but also for aromatic systems | acgpubs.org |

An alternative and often more regioselective approach is to start the synthesis with a pre-functionalized precursor. For example, using 3-bromoaniline as the starting material in a Gould-Jacobs or multicomponent reaction would directly lead to the formation of a 7-bromo-4-hydroxyquinoline derivative.

Cyanation Methods for Quinolone Ring Systems

The introduction of the cyano group at the 3-position is a critical step. As mentioned, this is often accomplished by using a reactant that already contains the nitrile functionality, such as ethyl cyanoacetate or malononitrile, in the initial ring-forming reaction.

However, if a 7-bromo-4-hydroxyquinoline with a different substituent at the 3-position (e.g., a carboxylic acid or an ester) is synthesized first, a subsequent cyanation step would be necessary. Converting a 3-carboxy derivative to the 3-carbonitrile can be achieved through a multi-step process, for example, by converting the carboxylic acid to a primary amide and then dehydrating the amide to the nitrile.

Direct cyanation of a quinolone ring at the 3-position, if it were unsubstituted, is challenging. More commonly, a leaving group at the 3-position would be displaced by a cyanide nucleophile. Palladium-catalyzed cyanation reactions using sources like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide are powerful methods for introducing cyano groups onto aromatic and heteroaromatic rings, typically displacing a halide or triflate group. organic-chemistry.org Therefore, a 3-bromo-7-bromo-4-hydroxyquinoline could potentially be selectively cyanated at the 3-position under carefully controlled palladium-catalyzed conditions.

Reaction Mechanisms in the Formation of this compound

The formation of the quinoline ring in this compound, particularly through a photochemical route, would likely proceed through a series of well-defined mechanistic steps. A plausible mechanism involves an intramolecular photocyclization of a suitably designed precursor.

A hypothetical precursor for the photochemical synthesis of this compound could be a substituted acrylamide or acrylonitrile derivative of a bromo-substituted aniline. Upon absorption of photons, this precursor would be promoted to an electronically excited state.

The key steps in the proposed reaction mechanism are:

Photoexcitation: The precursor molecule absorbs light, leading to the formation of an excited singlet or triplet state.

Intramolecular Cyclization: In the excited state, the molecule undergoes an intramolecular cyclization. This is often a conrotatory or disrotatory electrocyclic reaction, depending on the nature of the excited state and the stereochemistry of the precursor. This step would form a di-hydro quinoline intermediate.

Oxidation/Aromatization: The di-hydro quinoline intermediate is typically unstable and readily undergoes oxidation to form the stable aromatic quinoline ring. This oxidation can be effected by an external oxidizing agent or, in some cases, by atmospheric oxygen.

Tautomerization: If the initial product of the cyclization is a quinolone, it may undergo tautomerization to the more stable 4-hydroxyquinoline form.

The presence of the bromine atom at the 7-position is not expected to directly participate in the photochemical reaction but will influence the electronic properties of the precursor and the final product. The cyano and hydroxyl groups are key functionalities that would need to be present in the precursor or introduced in subsequent steps.

Below is a data table summarizing the key stages of a plausible photochemical reaction mechanism:

| Step | Description | Intermediate(s) | Key Transformation |

| 1 | Photoexcitation of Precursor | Excited State Precursor | Absorption of Light |

| 2 | Intramolecular Electrocyclization | Dihydroquinoline Intermediate | C-C Bond Formation |

| 3 | Oxidation | - | Aromatization of the Ring |

| 4 | Tautomerization | - | Keto-Enol Tautomerism |

This table outlines the principal mechanistic steps in a hypothetical photochemical synthesis of this compound.

Derivatization and Structural Modification Strategies

Chemical Transformations at the Quinoline (B57606) Ring System

The quinoline core of 7-Bromo-4-hydroxyquinoline-3-carbonitrile is amenable to a variety of chemical transformations, allowing for selective functionalization at its key positions.

The hydroxyl group at the C-4 position is a versatile handle for derivatization. Due to keto-enol tautomerism, this position exhibits reactivity characteristic of both phenols and ketones.

O-Alkylation and O-Acylation: The hydroxyl group can readily undergo O-alkylation to form ethers or O-acylation to form esters. These reactions are typically carried out using alkyl halides or acyl chlorides, respectively, in the presence of a suitable base. For instance, methylation can be achieved using reagents like dimethyl sulfate.

Conversion to 4-Chloroquinolines: A significant transformation is the conversion of the 4-hydroxyl group to a more reactive 4-chloro substituent. This is a crucial step for subsequent nucleophilic substitution reactions. The reaction is commonly achieved by treating the parent compound with phosphoryl chloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF). This transformation has been demonstrated on analogous structures like 6-bromoquinolin-4-ol, which yields the corresponding 4-chloro derivative upon refluxing with POCl₃. atlantis-press.com This intermediate, 7-Bromo-4-chloroquinoline-3-carbonitrile, becomes a key precursor for introducing a wide array of nucleophiles at the C-4 position.

| Reaction | Reagent(s) | Product Type |

| O-Alkylation | Alkyl halide, Base | 4-Alkoxyquinoline |

| O-Acylation | Acyl chloride, Base | 4-Acyloxyquinoline |

| Chlorination | POCl₃, cat. DMF | 4-Chloroquinoline |

The nitrile group at the C-3 position is a valuable functional group that can be converted into several other moieties, significantly diversifying the molecular scaffold.

Hydrolysis to Carboxylic Acid: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. This carboxylic acid derivative is itself a key intermediate for further modifications, such as esterification or amide bond formation. nih.govguidechem.com

Conversion to Carboxamides: Through partial hydrolysis or by activating the corresponding carboxylic acid, carboxamides can be synthesized. These amides introduce a new point for structural variation, depending on the amine used in the reaction.

Formation of Heterocyclic Rings: The nitrile group is an excellent precursor for the construction of fused heterocyclic rings. For example, reaction with hydrazine (B178648) can lead to the formation of pyrazole (B372694) rings. This strategy has been employed in the synthesis of pyrazolo[4,3-c]quinoline derivatives, which are formed from 4-chloro-quinoline-3-carbonitrile precursors. nih.govnih.gov The reaction typically proceeds via cyclization, leading to novel polycyclic systems.

The bromine atom at the C-7 position is ideally suited for modern cross-coupling reactions, enabling the introduction of a wide range of substituents and significantly expanding the structural diversity of the core molecule.

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org The 7-bromo position can be coupled with various aryl- or vinylboronic acids (or their esters) to introduce substituted phenyl rings, heteroaromatic systems, or vinyl groups. researchgate.net This reaction has been successfully applied to various bromoquinoline isomers, demonstrating its feasibility on this scaffold. researchgate.net

Buchwald-Hartwig Amination: To form carbon-nitrogen bonds, the Buchwald-Hartwig amination is the method of choice. wikipedia.orgorganic-chemistry.orglibretexts.org This palladium-catalyzed reaction allows for the coupling of the 7-bromo position with a diverse array of primary and secondary amines, including anilines and heterocyclic amines. nih.gov This provides access to a large family of 7-aminoquinoline (B1265446) derivatives.

| Coupling Reaction | Catalyst/Ligand System | Reagent | Bond Formed | Product Type |

| Suzuki-Miyaura | Pd catalyst (e.g., Pd(OAc)₂) | R-B(OH)₂ | C-C | 7-Aryl/Vinyl-4-hydroxyquinoline-3-carbonitrile |

| Buchwald-Hartwig | Pd catalyst, Phosphine ligand | R₂NH | C-N | 7-(Amino)-4-hydroxyquinoline-3-carbonitrile |

Synthesis of Related Brominated Hydroxyquinoline-3-carbonitrile Isomers and Analogs

The synthesis of isomers and analogs of this compound is essential for understanding structure-activity relationships and exploring new chemical entities.

The position of the bromine atom on the quinoline ring significantly influences the molecule's properties. The synthesis of positional isomers, such as 5-bromo, 6-bromo, and 8-bromo derivatives, typically relies on the selection of the appropriate starting materials.

The Gould-Jacobs reaction is a cornerstone in the synthesis of 4-hydroxyquinolines. wikipedia.orgablelab.euwikipedia.org This reaction involves the condensation of a substituted aniline (B41778) with an alkoxymethylenemalonic ester, followed by thermal cyclization. To synthesize a specific positional isomer of bromo-4-hydroxyquinoline-3-carbonitrile (or its corresponding ester, which can be converted to the nitrile), the appropriately substituted bromoaniline is used as the starting material.

For 7-Bromo Isomer: 3-Bromoaniline is the required starting material.

For 6-Bromo Isomer: 4-Bromoaniline is used. prepchem.com

For 5-Bromo Isomer: 2-Bromoaniline would be the precursor.

The choice of the starting aniline directly dictates the position of the bromine substituent on the resulting quinoline ring, making the Gould-Jacobs reaction a regioselective and highly valuable synthetic tool. researchgate.netasianpubs.org Microwave-assisted versions of this reaction have been developed to improve yields and reduce reaction times. asianpubs.org

Beyond changing the bromine position, structural diversification can be achieved by introducing a wide variety of other substituents onto the quinoline scaffold.

Varying the Aniline Precursor: The Gould-Jacobs reaction allows for the use of various substituted anilines. Starting with anilines bearing other functional groups (e.g., methyl, methoxy, chloro) in addition to bromine allows for the synthesis of multi-substituted quinoline analogs from the outset.

Post-Synthetic Modification: As detailed in section 3.1.3, the bromine atom itself serves as a versatile anchor point for introducing diversity. Palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira, Heck, etc.) on the bromo-substituted quinoline core enable the attachment of a vast array of chemical moieties. This post-synthetic functionalization is a powerful strategy for creating libraries of related compounds for further investigation. For example, Suzuki coupling of a dibromoquinoline can introduce different aryl groups at each bromine position, leading to highly functionalized and complex molecules. researchgate.net

Formation of Fused Heterocyclic Systems Containing the this compound Moiety (e.g., Pyranoquinolines)

The structural framework of this compound offers reactive sites conducive to the construction of fused heterocyclic systems. The presence of the hydroxyl group and the activated C3 position, bearing a cyano group, allows for the annulation of additional rings, leading to complex polycyclic structures. A significant derivatization strategy involves the formation of pyranoquinolines, a class of compounds where a pyran ring is fused to the quinoline core. These fused systems are of considerable interest due to their presence in various biologically active natural products.

A prevalent and efficient method for constructing the pyrano[3,2-c]quinoline scaffold is through a one-pot, three-component domino reaction. This reaction typically involves the condensation of a 4-hydroxyquinoline (B1666331) derivative, an aromatic aldehyde, and an active methylene (B1212753) compound, such as malononitrile. nih.govnih.gov The reaction proceeds through a sequence of a base-catalyzed Knoevenagel condensation, followed by a Michael addition and an intramolecular cyclization, ultimately yielding the fused pyranoquinoline system. nih.govresearchgate.netacademie-sciences.fr

The proposed mechanism for this transformation, when applied to this compound, is initiated by the Knoevenagel condensation between the aromatic aldehyde and malononitrile. This step, typically catalyzed by a mild base like triethylamine (B128534) or piperidine, forms an arylidenemalononitrile intermediate. nih.govacademie-sciences.fr Subsequently, the nucleophilic C3 position of the this compound attacks the electron-deficient double bond of the arylidenemalononitrile in a Michael-type addition. The final step involves the intramolecular cyclization, where the hydroxyl group at the C4 position of the quinoline ring attacks one of the cyano groups, leading to the formation of the fused pyran ring and yielding the 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]quinoline-3-carbonitrile derivative. academie-sciences.fr

While specific studies commencing with this compound are not extensively detailed in the reviewed literature, the general applicability of this multicomponent reaction to various 4-hydroxyquinoline and analogous 4-hydroxycoumarin (B602359) systems is well-documented. nih.govacademie-sciences.frnih.gov These studies demonstrate the versatility of the reaction with a wide range of substituted aromatic aldehydes, affording the corresponding fused heterocyclic products in good to excellent yields. The reaction conditions are generally mild, often involving refluxing in a suitable solvent like ethanol (B145695) in the presence of a catalytic amount of a base. nih.govnih.gov

The following table presents representative findings from the synthesis of analogous pyrano[3,2-c]quinoline derivatives, illustrating the scope of the reaction with different aromatic aldehydes.

| Entry | 4-Hydroxy-quinoline Derivative | Aromatic Aldehyde | Catalyst | Solvent | Yield (%) |

| 1 | 4-Hydroxy-1-methylquinolin-2(1H)-one | Benzaldehyde | Triethylamine | Ethanol | >98 |

| 2 | 4-Hydroxy-1-methylquinolin-2(1H)-one | 4-Chlorobenzaldehyde | Triethylamine | Ethanol | >98 |

| 3 | 4-Hydroxy-1-methylquinolin-2(1H)-one | 4-Methoxybenzaldehyde | Triethylamine | Ethanol | >98 |

| 4 | 4-Hydroxy-1-methylquinolin-2(1H)-one | 3-Nitrobenzaldehyde | Triethylamine | Ethanol | >98 |

| 5 | 4-Hydroxycoumarin | 3,4-Difluorobenzaldehyde | Triethylamine | Acetonitrile (B52724) | - |

| 6 | 4-Hydroxycoumarin | 4-Methylsulfanylbenzaldehyde | Triethylamine | Acetonitrile | - |

Data extrapolated from analogous reactions for illustrative purposes. nih.govnih.gov

This synthetic strategy highlights an effective pathway for the derivatization of this compound, enabling the creation of complex, fused heterocyclic systems such as pyranoquinolines. The resulting polycyclic compounds present a scaffold for further chemical exploration and biological evaluation.

Biological Activities and Molecular Mechanisms of Action: in Vitro Investigations

Broad-Spectrum Biological Activity Profiles of Quinoline-3-carbonitrile Derivatives

The quinoline (B57606) ring system is a foundational structural unit in a multitude of synthetic analogues and therapeutics, demonstrating a wide array of biological activities. sci-hub.se Quinoline-3-carbonitrile derivatives, in particular, have been the subject of extensive research due to their versatile pharmacological profiles. researchgate.net Structure-activity relationship (SAR) studies have consistently shown that the biological activity of these molecules is highly dependent on the nature and position of peripheral substituents on the quinoline skeleton. medcraveonline.com These compounds have been successfully screened for anti-inflammatory, antimalarial, anticancer, and antibacterial potencies, highlighting the diverse therapeutic avenues they may offer. researchgate.net The inherent chemical reactivity and structural features of the quinoline-3-carbonitrile core make it a valuable starting point for the development of new bioactive agents. researchgate.netnih.gov

Antimicrobial Research Focus

Quinoline-3-carbonitrile derivatives have demonstrated significant potential as broad-spectrum antibacterial agents. sci-hub.senih.gov Numerous studies have evaluated their efficacy against a panel of both Gram-positive and Gram-negative bacteria. For instance, certain novel quinolone-3-carbonitrile derivatives have shown moderate to good antibacterial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 3.13 to 100 μM against various strains. biointerfaceresearch.com One specific quinoline-3-carbonitrile derivative exhibited notable potential against Gram-negative bacteria, with the highest activity observed against E. coli at an MIC of 4 µg/mL. researchgate.netmdpi.com Further research into related structures, such as ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, has shown potent activity against E. coli and Staphylococcus aureus with MIC values of 0.0195 mg/mL and 0.0048 mg/mL, respectively. These findings underscore the importance of this scaffold in the pursuit of new treatments for bacterial infections. nih.gov

| Compound Class/Derivative | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Quinoline-3-carbonitrile Derivative C | E. coli (Gram-Negative) | 4 µg/mL | mdpi.com |

| Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate | E. coli (Gram-Negative) | 0.0195 mg/mL | |

| Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate | Staphylococcus aureus (Gram-Positive) | 0.0048 mg/mL | |

| Quinoline Benzodioxole Derivative B | E. coli (Gram-Negative) | 3.125 µg/mL | researchgate.net |

| Quinoline Benzodioxole Derivative B | S. aureus (Gram-Positive) | 3.125 µg/mL | researchgate.net |

In addition to antibacterial properties, the antifungal potential of quinoline derivatives has been an area of active investigation. Screening of novel quinoline-3-carbonitrile derivatives has revealed significant potency against various fungal strains. medcraveonline.com Certain synthesized compounds demonstrated strong antifungal activity comparable to the standard drug Amphotericin B. medcraveonline.com For example, a study involving novel quinoline derivatives assessed their activity against fungal strains such as Aspergillus fumigatus, Syncephalastrum racemosum, Geotrichum candidum, and Candida albicans. nih.gov One particular derivative in this study, compound 14 , exhibited a potent, broad-spectrum effect against both bacteria and fungi, with MIC values ranging from 0.66-3.98 μg/ml. nih.gov Another study highlighted a sulfamethazine (B1682506) derivative that showed promising activity against C. albicans and C. neoformans, with inhibition zones of 18.0 mm and 10.0 mm, respectively. mdpi.com

| Compound/Derivative | Fungal Strain | Activity | Reference |

|---|---|---|---|

| Derivative 14 | Various Fungi | MIC: 0.66-3.98 µg/ml | nih.gov |

| Sulfamethazine derivative 3l | Candida albicans | Inhibition Zone: 18.0 mm | mdpi.com |

| Sulfamethazine derivative 3l | Cryptococcus neoformans | Inhibition Zone: 10.0 mm | mdpi.com |

The global health threat posed by tuberculosis, particularly multidrug-resistant strains, necessitates the discovery of new therapeutic agents. nih.gov Research into quinoline-based scaffolds has identified promising candidates with antitubercular activity. A screening of 4-anilinoquinolines and 4-anilinoquinazolines led to the identification of novel inhibitors of Mycobacterium tuberculosis (Mtb). nih.gov One compound, 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine, demonstrated high potency with an MIC90 value between 0.63 and 1.25 μM. nih.gov Structure-activity relationship studies pinpointed the benzyloxy aniline (B41778) and the 6,7-dimethoxy quinoline ring as crucial features for Mtb inhibition. nih.gov Another study on indolizine (B1195054) derivatives, which share some structural similarities, found that a compound featuring a bromo group exhibited promising anti-mycobacterial activity with an MIC of 4 µg/mL against the H37Rv strain of M. tuberculosis. mdpi.com

The antibacterial action of quinoline derivatives is often mediated through the inhibition of essential bacterial enzymes, specifically DNA gyrase (a type II topoisomerase) and topoisomerase IV. nih.gov These enzymes are critical for bacterial DNA replication, transcription, and repair, making them excellent targets for antibacterial agents. nih.gov DNA gyrase introduces negative supercoils into bacterial DNA, a process vital for chromosome packaging and replication. nih.govmdpi.com Topoisomerase IV is primarily involved in decatenating (unlinking) daughter chromosomes following replication. researchgate.netnih.gov

Quinolones function by converting these enzymes into cellular poisons. researchgate.netnih.gov They stabilize the enzyme-DNA cleavage complex, which prevents the re-ligation of the DNA strands, leading to double-strand breaks, induction of the SOS DNA repair pathway, and ultimately, bacterial cell death. mdpi.comresearchgate.netnih.gov Docking studies have shown that quinoline-3-carbonitrile derivatives can interact effectively with the binding sites of DNA gyrase. medcraveonline.comresearchgate.net The inhibitory activity of these compounds against DNA gyrase has been confirmed through in vitro enzyme assays, with potent derivatives showing significant inhibition. nih.gov For instance, a highly active quinoline derivative demonstrated a potent inhibitory effect on E. coli DNA gyrase with an IC₅₀ value of 3.39 μM. nih.gov While DNA gyrase is the primary target in many Gram-negative bacteria, topoisomerase IV is often the main target in Gram-positive bacteria. researchgate.net

Anticancer Research Perspectives

The quinoline scaffold is not only prevalent in antimicrobial agents but also serves as a core structure for many compounds with anticancer properties. researchgate.net Several quinazoline-based drugs, such as Gefitinib and Erlotinib, have been approved as anticancer agents that target the epidermal growth factor receptor (EGFR). nih.gov Research has extended to various quinoline derivatives, evaluating their cytotoxic effects against a range of cancer cell lines. nih.gov For example, new series of quinazoline-4(3H)-one derivatives have been synthesized and tested against breast cancer (MCF-7) and colon cancer (SW480) cell lines, with some compounds showing significant potency. nih.gov Similarly, the anticancer potential of coumarin-3-carboxamides has been extensively studied, and a scaffold-hopping strategy has led to the synthesis of novel 7-aza-coumarine-3-carboxamides. Some of these new compounds exhibited cytotoxicity against the HuTu 80 duodenal carcinoma cell line comparable to the standard drug Doxorubicin, but with significantly higher selectivity towards cancer cells over normal cell lines. mdpi.com These findings suggest that the 7-Bromo-4-hydroxyquinoline-3-carbonitrile scaffold and its analogues represent a promising area for the discovery and development of novel anticancer therapeutics.

In Vitro Cytotoxicity against Various Cancer Cell Lines (e.g., SMMC-7721, MCF-7, HCT 116, HepG-2, A549, HT29, SW620)

There is currently no publicly available scientific literature detailing the in vitro cytotoxic effects of this compound on the human cancer cell lines SMMC-7721 (hepatocellular carcinoma), MCF-7 (breast adenocarcinoma), HCT 116 (colorectal carcinoma), HepG-2 (hepatocellular carcinoma), A549 (lung carcinoma), HT29 (colorectal adenocarcinoma), or SW620 (colorectal adenocarcinoma). While research has been conducted on the cytotoxic properties of other quinoline derivatives against some of these cell lines, specific data for this compound is not present in the reviewed sources.

Exploration of Apoptotic Potential

An extensive review of scientific databases and research articles reveals no specific studies investigating the apoptotic potential of this compound. Consequently, there is no available data on whether this compound can induce programmed cell death in cancer cells or the mechanisms that might be involved.

Specific Molecular Targets and Pathways (e.g., Tubulin Polymerization Inhibition, Carbonic Anhydrase, cMet Kinase, VEGFR, Increased Bad/Bax Expression)

There is no specific information in the available scientific literature that identifies the molecular targets or pathways of this compound. No studies were found that evaluated its potential to act as a tubulin polymerization inhibitor or as an inhibitor of enzymes such as Carbonic Anhydrase, c-Met kinase, or Vascular Endothelial Growth Factor Receptor (VEGFR). Furthermore, there is no research available describing its effect on the expression levels of pro-apoptotic proteins like Bad or Bax.

Role as Precursors for PI3K/mTOR Dual Inhibitors

While the quinoline scaffold is utilized in the design of various kinase inhibitors, there is no specific research available that describes the use of this compound as a direct precursor for the synthesis of dual Phosphatidylinositide 3-kinase (PI3K) / mammalian Target of Rapamycin (mTOR) inhibitors.

Other Biological Activities

Anti-HIV Activity

A review of the existing scientific literature did not yield any studies concerning the evaluation of this compound for anti-HIV activity. Therefore, its potential as an agent against the Human Immunodeficiency Virus is currently unknown.

Antidiabetic Potential (e.g., α-Amylase and α-Glucosidase Enzyme Inhibition)

There is no available research data on the antidiabetic potential of this compound. Specifically, no studies have been published that assess its ability to inhibit key carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase, which are common targets for antidiabetic drugs.

Antioxidant Properties (e.g., DPPH Radical Scavenging)

The antioxidant potential of quinoline derivatives is a subject of ongoing research. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals. While specific DPPH scavenging data for this compound is not available, studies on structurally similar compounds suggest that the quinoline nucleus can be a viable scaffold for antioxidant activity. The presence of a hydroxyl group at the C4 position, as seen in the target compound, is often associated with antioxidant properties in various phenolic and heterocyclic structures. This hydroxyl group can potentially participate in free radical scavenging.

Enzyme Inhibition Studies (e.g., AChE, BuChE, 17β-HSD3)

Quinoline derivatives have been investigated as inhibitors of various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in the management of Alzheimer's disease. The inhibition of these enzymes increases the levels of acetylcholine (B1216132) in the brain, a neurotransmitter crucial for cognitive function. The planar structure of the quinoline ring allows it to interact with the active sites of these enzymes.

Similarly, 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) is another enzyme target where quinoline-based compounds have been explored. This enzyme is involved in the biosynthesis of androgens, and its inhibition is a potential strategy for the treatment of prostate cancer. The inhibitory potential of this compound against AChE, BuChE, and 17β-HSD3 has not been specifically reported. However, the unique substitution pattern of this molecule warrants investigation to determine its inhibitory activity and selectivity for these and other clinically relevant enzymes.

Table 1: Potential Enzyme Inhibition Targets for Quinoline Derivatives

| Enzyme Target | Therapeutic Area | Potential Role of Quinoline Scaffold |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Interaction with the active site to inhibit acetylcholine breakdown. |

| Butyrylcholinesterase (BuChE) | Alzheimer's Disease | Similar to AChE, inhibition can increase acetylcholine levels. |

| 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) | Prostate Cancer | Blockade of androgen synthesis. |

This table is illustrative of the potential applications of quinoline derivatives and does not represent specific data for this compound.

Antimalarial and Anti-inflammatory Properties of Quinoline Derivatives

The quinoline core is famously present in some of the most important antimalarial drugs, such as quinine (B1679958) and chloroquine. researchgate.net These compounds are thought to interfere with the detoxification of heme in the malaria parasite. researchgate.net The 4-aminoquinoline (B48711) scaffold has been a cornerstone in the development of antimalarial agents. researchgate.net Although this compound does not possess the typical 4-aminoquinoline structure, the broader family of quinoline derivatives has shown a wide spectrum of antimalarial activity. The development of new quinoline-based compounds remains an active area of research to combat drug-resistant malaria strains.

In addition to their antimalarial effects, many quinoline derivatives exhibit significant anti-inflammatory properties. researchgate.net They can modulate various inflammatory pathways and the production of pro-inflammatory mediators. The anti-inflammatory potential of quinoline compounds has been attributed to the inhibition of enzymes like cyclooxygenases (COX) and the suppression of signaling pathways such as NF-κB. The anti-inflammatory activity of this compound has yet to be experimentally determined, but its chemical structure suggests that it could be a candidate for such investigations.

Table 2: Overview of Biological Activities of the Quinoline Scaffold

| Biological Activity | Mechanism of Action (General for Quinoline Derivatives) | Relevance to this compound |

| Antimalarial | Interference with heme detoxification in the parasite. | Potential activity needs to be investigated. |

| Anti-inflammatory | Inhibition of inflammatory enzymes and signaling pathways. | A plausible area for future research based on the quinoline core. |

This table provides a general overview of the quinoline class and is not based on specific findings for the title compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are fundamental to understanding the electronic structure and intrinsic properties of a molecule. For quinoline (B57606) derivatives, these studies help elucidate their stability, reactivity, and spectroscopic characteristics.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. It is extensively used to screen for potential drug candidates by predicting their binding affinity and mode of action against biological targets.

Structure-Activity Relationship (SAR) Insights through Computational Modeling

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. Computational modeling provides a molecular-level view of these relationships. While specific computational SAR studies on 7-Bromo-4-hydroxyquinoline-3-carbonitrile are not extensively documented in publicly available literature, insights can be drawn from studies on analogous quinoline-3-carbonitrile derivatives.

Computational techniques such as Density Functional Theory (DFT) and molecular docking are commonly employed to probe the SAR of quinoline derivatives. nih.gov DFT studies can be used to calculate various molecular properties, or "descriptors," that are critical for a compound's biological activity. These descriptors include:

Electronic Properties: The distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can determine how the molecule interacts with biological targets. For instance, a lower HOMO-LUMO energy gap can suggest higher chemical reactivity and potentially greater biological activity. nih.govresearchgate.net

Steric Properties: The size and shape of the molecule, influenced by its various substituents, play a crucial role in how it fits into the binding site of a protein or enzyme.

Hydrophobicity: The water-repelling or water-attracting nature of the molecule affects its absorption, distribution, metabolism, and excretion (ADME) properties.

For this compound, the bromine atom at the 7-position, the hydroxyl group at the 4-position, and the carbonitrile group at the 3-position are key structural features. A computational SAR study would systematically modify these groups to observe the resulting changes in predicted biological activity. For example, replacing the bromine atom with other halogens or different functional groups could alter the compound's electronic and steric properties, thereby influencing its interaction with a biological target.

Molecular docking simulations can further illuminate SAR by predicting how this compound and its analogs bind to the active site of a specific protein. nih.gov By analyzing the binding energies and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein's amino acid residues, researchers can understand why certain structural features lead to higher or lower activity. For example, studies on similar quinoline derivatives have shown that specific substitutions can enhance binding to bacterial DNA gyrase, a key enzyme for antibacterial activity. nih.govresearchgate.net

Table 1: Key Molecular Descriptors and Their Potential Influence on the Activity of this compound

| Descriptor | Potential Influence on Biological Activity |

| HOMO Energy | Relates to the molecule's ability to donate electrons. A higher HOMO energy often correlates with increased reactivity. |

| LUMO Energy | Relates to the molecule's ability to accept electrons. A lower LUMO energy can indicate greater potential for interaction with biological nucleophiles. |

| HOMO-LUMO Gap | A smaller energy gap suggests higher polarizability and chemical reactivity, which can be linked to enhanced biological activity. nih.govresearchgate.net |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution on the molecule's surface, identifying regions that are likely to engage in electrostatic interactions with a biological target. |

| LogP (Octanol-Water Partition Coefficient) | A measure of the molecule's hydrophobicity, which influences its ability to cross cell membranes. |

Prediction of Biological Activity Spectra (e.g., PASS Program)

Predicting the full spectrum of biological activities for a novel compound is a significant challenge. Computational tools like the PASS (Prediction of Activity Spectra for Substances) program can address this by predicting a wide range of pharmacological effects and biological mechanisms of action based on the compound's chemical structure. researchgate.netbmc-rm.org

The PASS program analyzes the structure of a query molecule and compares it to a large training set of known biologically active substances. researchgate.net Based on this comparison, it provides a list of potential biological activities with corresponding probabilities of being active (Pa) or inactive (Pi). bmc-rm.org This allows researchers to prioritize which biological assays are most likely to yield positive results, saving time and resources.

For this compound, a PASS prediction could generate a wide range of potential activities. Given that the quinoline scaffold is known to exhibit diverse biological activities, the predicted spectrum could include: eurekaselect.comnih.govresearchgate.net

Anticancer activity

Antimicrobial (antibacterial, antifungal) activity

Anti-inflammatory activity

Anticonvulsant activity

Cardiovascular activity

The PASS prediction would provide a probabilistic estimate for each of these and many other potential activities. For instance, a high 'Pa' value for "antibacterial" would suggest that this compound is a promising candidate for further investigation as an antibacterial agent.

Table 2: Illustrative Example of a Hypothetical PASS Prediction for this compound

| Predicted Biological Activity | Probability to be Active (Pa) | Probability to be Inactive (Pi) |

| Antibacterial | 0.850 | 0.012 |

| Antifungal | 0.780 | 0.025 |

| Anti-inflammatory | 0.720 | 0.031 |

| Kinase Inhibitor | 0.650 | 0.045 |

| Antineoplastic | 0.610 | 0.050 |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual PASS predictions would be based on the program's internal algorithms and training data.

By combining the insights from computational SAR modeling with the broad-spectrum predictions from programs like PASS, researchers can build a comprehensive profile of a compound like this compound. This computational pre-assessment is invaluable for guiding further experimental studies and accelerating the discovery of new therapeutic agents.

Analytical and Spectroscopic Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular architecture of a compound. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the connectivity of atoms and the functional groups present.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei.

¹H NMR (Proton NMR): This technique provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 7-Bromo-4-hydroxyquinoline-3-carbonitrile, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring system. The chemical shifts (δ) of these protons are influenced by the electronic effects of the bromine, hydroxyl, and carbonitrile substituents. The splitting patterns of these signals (e.g., doublets, triplets) would reveal the coupling between adjacent protons, helping to establish their relative positions on the ring. A broad singlet corresponding to the hydroxyl proton would also be anticipated, the chemical shift of which can be dependent on solvent and concentration.

¹³C NMR (Carbon NMR): This method provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would indicate the type of carbon atom (e.g., aromatic, part of a nitrile group). For instance, the carbon atom of the carbonitrile group (C≡N) would appear at a characteristic downfield shift.

Anticipated NMR Data for this compound (Note: The following table is illustrative and based on typical chemical shifts for similar structures. Actual experimental values may vary.)

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| H-2 | Singlet | C-2 | C-3, C-4, C-8a |

| H-5 | Doublet | C-5 | C-4, C-6, C-7, C-8a |

| H-6 | Doublet of doublets | C-6 | C-5, C-8 |

| H-8 | Doublet | C-8 | C-6, C-7, C-8a |

| 4-OH | Broad Singlet | - | - |

| - | - | C-3 (CN) | H-2 |

| - | - | C-4 (C-OH) | H-2, H-5 |

| - | - | C-7 (C-Br) | H-6, H-8 |

| - | - | Other aromatic carbons | Relevant protons |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would be expected to display characteristic absorption bands corresponding to its key functional groups.

A broad absorption band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The presence of the carbonitrile group (C≡N) would be confirmed by a sharp, medium-intensity absorption band around 2200-2240 cm⁻¹. Vibrations associated with the aromatic quinoline ring system would appear as a series of bands in the 1600-1450 cm⁻¹ region (C=C and C=N stretching) and in the fingerprint region (below 1000 cm⁻¹) for C-H bending. A C-Br stretching vibration would be expected at lower wavenumbers, typically in the 600-500 cm⁻¹ range.

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Anticipated Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3400 - 3200 (broad) |

| Carbonitrile (-C≡N) | C≡N Stretch | 2240 - 2200 (sharp) |

| Aromatic Ring | C=C / C=N Stretch | 1600 - 1450 |

| Aromatic C-H | C-H Bending | < 900 |

| Bromoalkane (C-Br) | C-Br Stretch | 600 - 500 |

Mass Spectrometry (ESI-MS, LC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a highly sensitive method used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

ESI-MS (Electrospray Ionization Mass Spectrometry): This soft ionization technique is well-suited for polar molecules like this compound. In positive ion mode, the spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. In negative ion mode, a peak for the deprotonated molecule [M-H]⁻ would be observed. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two m/z units (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. LC-MS is particularly useful for analyzing complex mixtures and for confirming the identity of a compound in a sample. The mass spectrometer provides molecular weight information for the components as they elute from the chromatography column.

Predicted Mass Spectrometry Data for this compound

| Ion | Calculated m/z (for ⁷⁹Br) | Calculated m/z (for ⁸¹Br) |

| [M+H]⁺ | 249.97 | 251.97 |

| [M-H]⁻ | 247.95 | 249.95 |

| [M+Na]⁺ | 271.95 | 273.95 |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the components of a mixture and are widely used for both the purification of compounds and the assessment of their purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is a primary method for determining the purity of a synthesized compound.

For the purity assessment of this compound, a reversed-phase HPLC method would typically be employed. In this method, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica) and eluted with a polar mobile phase (e.g., a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid like trifluoroacetic acid or formic acid to improve peak shape). The purity of the compound is determined by integrating the area of its peak in the chromatogram and comparing it to the total area of all peaks. A high-purity sample would show a single major peak.

Typical HPLC Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, e.g., 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of Water (with 0.1% TFA) and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Column Chromatography for Purification

Column chromatography is a widely used preparative technique for purifying solid organic compounds. In a typical procedure for the purification of a moderately polar compound like this compound, a slurry of silica (B1680970) gel (the stationary phase) in a nonpolar solvent is packed into a glass column. The crude compound is then loaded onto the top of the silica gel.

A solvent or a mixture of solvents (the mobile phase or eluent) is then passed through the column. The components of the crude mixture will travel down the column at different rates depending on their polarity and their interactions with the stationary and mobile phases. By systematically increasing the polarity of the eluent (e.g., starting with hexane (B92381) and gradually adding ethyl acetate), the desired compound can be separated from less polar and more polar impurities. The fractions are collected as they elute from the column and are typically analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is a premier analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unequivocal proof of a molecule's connectivity, configuration, and conformation, making it the gold standard for absolute structure determination. The technique involves directing a beam of X-rays onto a single crystal of the compound. As the X-rays interact with the electron clouds of the atoms, they are diffracted into a specific pattern of spots. By analyzing the geometric arrangement and intensity of these diffracted spots, researchers can construct a three-dimensional electron density map of the molecule and, from that, determine the exact position of each atom.

For a compound such as this compound, single-crystal X-ray diffraction would be instrumental in confirming its structural features. The presence of a bromine atom, which is a heavy atom, is particularly advantageous for this technique. It scatters X-rays strongly, which can simplify the process of solving the phase problem—a key challenge in structure determination. Furthermore, the Flack parameter, derived from the diffraction data of a non-centrosymmetric crystal, can be used to establish the absolute configuration of chiral molecules, although this specific compound is achiral.

A crystallographic study of this compound would reveal critical information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-Br, C=N, C-O, C-C) and angles, confirming the quinoline ring system and the geometry of the substituent groups.

Planarity: Confirmation of the planarity of the fused quinoline ring system.

Tautomeric Form: Unambiguous identification of the dominant tautomer in the solid state (i.e., the 4-hydroxy form versus the 4-oxo tautomer).

Intermolecular Interactions: Detailed insight into how the molecules pack in the crystal lattice. This would include identifying hydrogen bonds (e.g., involving the 4-hydroxy group) and other non-covalent interactions, such as π-π stacking between the quinoline rings or halogen bonding involving the bromine atom.

Despite the profound utility of this technique, a detailed search of scientific literature and crystallographic databases did not yield a publicly available single-crystal X-ray structure for this compound. Therefore, specific experimental crystallographic data, such as unit cell parameters, space group, and atomic coordinates, are not available for inclusion at this time. The data presented in the table below is a hypothetical representation of the type of information that would be obtained from such an analysis.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₁₀H₅BrN₂O |

| Formula Weight | 249.07 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

Table of Compounds

| Compound Name |

|---|

| This compound |

Future Research Directions and Research Gaps

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

The synthesis of quinoline (B57606) derivatives has traditionally relied on methods that can be harsh, inefficient, and environmentally taxing. mdpi.com A significant research gap exists in the development of efficient and sustainable synthetic routes specifically for 7-Bromo-4-hydroxyquinoline-3-carbonitrile. Future research must prioritize the principles of green chemistry.

Key areas for exploration include:

One-Pot Multicomponent Reactions (MCRs): Designing MCRs would allow for the construction of the complex quinoline scaffold in a single step from simple precursors, improving efficiency and reducing waste. bohrium.comresearchgate.net

Eco-Friendly Catalysis: Investigation into novel catalytic systems is crucial. This includes the use of inexpensive and low-toxicity metal catalysts like iron and copper, as well as metal-free approaches utilizing organocatalysts or photocatalysis. rsc.orgrsc.orgacs.org The development of recyclable catalysts, such as nanoparticle-based systems, would further enhance the sustainability of the synthesis. bohrium.com

Alternative Energy Sources: Moving beyond conventional heating, the application of microwave irradiation and ultrasound could dramatically reduce reaction times and energy consumption. mdpi.com

Green Solvents: Research should focus on replacing hazardous organic solvents with greener alternatives such as water, ionic liquids, or solvent-free reaction conditions. rsc.orgrsc.org

By focusing on these areas, future synthetic strategies can provide more efficient, cost-effective, and environmentally benign access to this compound, facilitating its broader investigation.

Advanced Derivatization Strategies for Targeted Biological Applications

The core structure of this compound offers multiple points for chemical modification, yet a comprehensive exploration of its derivatives is lacking. Advanced derivatization is a critical future direction to create analogues with enhanced potency, selectivity, and targeted biological activity. nih.gov Strategic modifications can be planned around the three key functional groups: the C7-bromo substituent, the C4-hydroxyl group, and the C3-carbonitrile.

Future derivatization strategies should include:

Modification of the C7-Substituent: Replacing the bromo group with a diverse range of functionalities (e.g., aryl, heteroaryl, alkyl chains, or amine groups) can modulate lipophilicity and create new interactions with biological targets. SAR studies on other 7-substituted quinolines have shown this position to be critical for activity. nih.gov

Functionalization of the C4-Hydroxyl Group: Etherification or esterification of the hydroxyl group can alter the compound's pharmacokinetic properties. Furthermore, this position could be used as a handle to link the quinoline scaffold to other pharmacologically active molecules, creating hybrid compounds with dual mechanisms of action. nih.gov

Transformation of the C3-Carbonitrile: The carbonitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or an amide, or converted into various heterocyclic rings (e.g., tetrazoles). These transformations can significantly impact the compound's electronic properties and hydrogen bonding capabilities, which are crucial for target binding. researchgate.netnih.gov

A systematic derivatization approach will generate a library of novel compounds, essential for probing specific biological applications, such as anticancer, antimicrobial, or neuroprotective activities. nih.govresearchgate.netnih.gov

Deeper Elucidation of Molecular Mechanisms of Action for Specific Biological Targets

While the broader quinoline class is known to interact with numerous biological targets, the specific molecular mechanisms of this compound remain unelucidated. A major research gap is the identification of its precise protein targets and the signaling pathways it modulates.

Future research should focus on:

Target Identification Screening: The compound and its derivatives should be screened against panels of known targets for quinolines, such as protein kinases (e.g., EGFR, VEGFR-2), topoisomerases, DNA gyrase, and tubulin. nih.govarabjchem.orgnih.govresearchgate.net

Biochemical and Enzymatic Assays: Once potential targets are identified, detailed enzymatic and cellular assays are required to confirm inhibition or activation and to determine the mode of interaction.

Structural Biology: Co-crystallization of the compound with its target protein(s) or the use of computational docking studies can provide atomic-level insights into the binding mode, guiding further rational design of more potent analogues. rsc.orgsci-hub.se

Understanding the molecular mechanism is fundamental for optimizing the compound's therapeutic potential and predicting potential off-target effects.

Development of Structure-Activity Relationship (SAR) Models for Optimized Design

Currently, there is no established Structure-Activity Relationship (SAR) model for this compound. Developing a comprehensive SAR is a critical future step that connects the chemical structure of its analogues to their biological activity. nih.gov This requires the synthesis of a systematic library of derivatives, as outlined in section 7.2, followed by consistent biological evaluation.

The development of robust SAR and Quantitative SAR (QSAR) models will:

Identify key structural features (pharmacophores) essential for biological activity.

Elucidate the influence of steric, electronic, and hydrophobic properties on potency and selectivity. mdpi.com

Guide the rational design of next-generation compounds with improved efficacy and reduced toxicity, minimizing trial-and-error synthesis. nih.govmdpi.com

Computational tools, such as Comparative Molecular Field Analysis (CoMFA), can be employed to build predictive 3D-QSAR models, accelerating the optimization process. mdpi.com

Integration of Multi-Omics Approaches in Biological Evaluation

The biological effects of a compound extend beyond a single target. A significant research gap is the lack of a systemic understanding of how this compound affects cellular networks. The integration of multi-omics technologies represents a powerful future direction to bridge this gap.

Key approaches include:

Chemical Proteomics: This technique can identify the direct protein targets of the compound within a complex cellular lysate, potentially uncovering novel mechanisms of action. nih.govdrugbank.comstanford.edu

Transcriptomics (RNA-Seq): Analyzing changes in gene expression following treatment can reveal the cellular pathways and biological processes modulated by the compound.

Metabolomics: Studying the global changes in metabolite profiles can provide insights into the compound's impact on cellular metabolism and help identify biomarkers of response or toxicity. nih.gov

These unbiased, system-wide approaches can provide a holistic view of the compound's biological impact, aiding in target validation, mechanism elucidation, and the identification of potential side effects. japsonline.comyoutube.com

Investigation of Broader Therapeutic Potential beyond Current Applications

The therapeutic potential of quinoline derivatives is exceptionally broad, spanning anticancer, antimicrobial, antimalarial, anti-inflammatory, and antiviral applications. researchgate.netresearchgate.netorientjchem.org More recently, their potential in treating neurodegenerative diseases and metabolic disorders has also been recognized. bohrium.comnih.govnih.govresearchgate.net The therapeutic scope of this compound itself is, however, profoundly underexplored.

A crucial future research direction is the systematic screening of this compound and its optimized derivatives against a wider range of diseases. This includes:

Neurodegenerative Diseases: Evaluating its potential as an inhibitor of enzymes like acetylcholinesterase (AChE) or monoamine oxidase B (MAO-B), which are relevant targets in Alzheimer's and Parkinson's diseases, respectively. nih.gov

Metabolic Disorders: Investigating its activity on targets relevant to diabetes and metabolic syndrome, such as peroxisome proliferator-activated receptors (PPARs). nih.govresearchgate.net

Antiviral and Antiparasitic Screens: Expanding testing beyond common bacteria and fungi to include a diverse panel of viruses and parasites.

Q & A

Q. Advanced Consideration :

- Mechanistic Studies : Use kinetic monitoring (e.g., in situ FTIR) to identify rate-limiting steps.

- Catalytic Efficiency : Explore palladium-catalyzed cross-coupling for bromine retention, informed by methods for 4-Bromo-3-chloro-7-methoxyquinoline .

What analytical techniques are critical for confirming the molecular structure of this compound?

Q. Basic Research Focus

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., bromine at C7, hydroxyl at C4) .

- X-ray Diffraction (XRD) : Single-crystal XRD resolves stereoelectronic effects, as demonstrated for octahydroquinoline-3-carbonitrile derivatives .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 263.96).

Q. Advanced Consideration :

- Dynamic NMR : Probe tautomeric equilibria between hydroxyl and keto forms under varying pH conditions.

Which in vitro models are suitable for evaluating the biological activity of this compound?

Q. Basic Research Focus

- Cardiotonic Assays : Use isolated guinea pig atrial tissues to assess contractility, inspired by studies on structurally similar octahydroquinoline-3-carbonitriles .

- Anti-inflammatory Screening : Measure COX-2 inhibition in RAW 264.7 macrophage cells.

Q. Advanced Consideration :

- Target Identification : Employ affinity chromatography or surface plasmon resonance (SPR) to identify protein-binding partners.

How can computational modeling predict the interaction of this compound with biological targets?

Q. Advanced Research Focus

- Molecular Docking : Use AutoDock Vina to model interactions with cyclooxygenase (COX) active sites, leveraging structural data from related quinoline derivatives .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and electron-transfer pathways.

What functionalization strategies enhance the solubility or bioavailability of this compound?

Q. Advanced Research Focus

- Esterification : Introduce carboxylate esters (e.g., ethyl groups) at the 3-carbonitrile position, as seen in ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate derivatives .

- Prodrug Design : Synthesize phosphate or glycoside conjugates for improved aqueous solubility.

What are the critical handling and storage protocols to ensure compound stability?

Q. Basic Research Focus

Q. Advanced Consideration :

- Degradation Profiling : Monitor stability via accelerated stability testing (40°C/75% RH) over 6 months.

How can researchers resolve contradictory data in biological activity assays?

Q. Advanced Research Focus

- Dose-Response Curves : Replicate experiments across multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity.

- Metabolite Analysis : Use LC-MS to identify degradation products that may interfere with assay results .

What synthetic routes avoid undesired byproducts like dehalogenated derivatives?

Q. Advanced Research Focus

- Protecting Groups : Temporarily mask the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers during bromination .

- Low-Temperature Bromination : Use N-bromosuccinimide (NBS) at −20°C to suppress radical side reactions.

How can the environmental impact of this compound be mitigated during disposal?

Q. Basic Research Focus

- Neutralization : Treat waste with activated charcoal to adsorb halogenated compounds before incineration .

- Regulatory Compliance : Follow PRTR guidelines for brominated aromatic compounds during transport and disposal .

What spectroscopic signatures distinguish this compound from its isomers?

Q. Basic Research Focus

- UV-Vis Spectroscopy : Compare λmax shifts in acidic vs. basic conditions; hydroxyl groups induce bathochromic shifts .

- IR Spectroscopy : Identify O-H stretching (3200–3600 cm⁻¹) and C≡N vibrations (2200–2250 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。